molecular formula C16H18N4O3 B2825422 Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate CAS No. 380343-19-1

Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate

Cat. No.: B2825422
CAS No.: 380343-19-1
M. Wt: 314.345
InChI Key: MZZGCAMRMUPINA-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a pyridine ring, a urea moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Nicotinate Core: The starting material, 2,6-dimethyl-5-nitro-nicotinic acid, is esterified using ethanol in the presence of a strong acid catalyst to form ethyl 2,6-dimethyl-5-nitro-nicotinate.

    Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Urea Formation: The resulting amine is then reacted with pyridine-2-isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester or urea moieties using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea or ester derivatives.

Scientific Research Applications

Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate involves its interaction with specific molecular targets. The pyridine ring and urea moiety allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate can be compared with other similar compounds such as:

    Ethyl 2,6-dimethyl-5-(3-(pyridin-3-yl)ureido)nicotinate: Similar structure but with the pyridine ring attached at a different position.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)carbamoyl)nicotinate: Similar structure but with a carbamoyl group instead of a urea moiety.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their structures.

Properties

IUPAC Name

ethyl 2,6-dimethyl-5-(pyridin-2-ylcarbamoylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-4-23-15(21)12-9-13(11(3)18-10(12)2)19-16(22)20-14-7-5-6-8-17-14/h5-9H,4H2,1-3H3,(H2,17,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZGCAMRMUPINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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